tert-butyl N-[(3-bromo-2-methylphenyl)methyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-[(3-bromo-2-methylphenyl)methyl]carbamate is a chemical compound with a complex structure that includes a carbamate group, a bromine atom, and a methyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(3-bromo-2-methylphenyl)methyl]carbamate typically involves the reaction of 3-bromo-2-methylbenzyl alcohol with tert-butyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and advanced purification techniques may be employed to achieve high-quality product.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[(3-bromo-2-methylphenyl)methyl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The carbamate group can be hydrolyzed to produce the corresponding alcohol and isocyanate.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the methyl group.
Reduction: Reducing agents such as lithium aluminum hydride can reduce the carbamate group.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the carbamate group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction can produce different functionalized compounds.
Scientific Research Applications
tert-butyl N-[(3-bromo-2-methylphenyl)methyl]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[(3-bromo-2-methylphenyl)methyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromine atom may also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Dimethylethyl [(3-chloro-2-methylphenyl)methyl]carbamate
- 1,1-Dimethylethyl [(3-fluoro-2-methylphenyl)methyl]carbamate
- 1,1-Dimethylethyl [(3-iodo-2-methylphenyl)methyl]carbamate
Uniqueness
tert-butyl N-[(3-bromo-2-methylphenyl)methyl]carbamate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules
Properties
Molecular Formula |
C13H18BrNO2 |
---|---|
Molecular Weight |
300.19 g/mol |
IUPAC Name |
tert-butyl N-[(3-bromo-2-methylphenyl)methyl]carbamate |
InChI |
InChI=1S/C13H18BrNO2/c1-9-10(6-5-7-11(9)14)8-15-12(16)17-13(2,3)4/h5-7H,8H2,1-4H3,(H,15,16) |
InChI Key |
QUQJVXBILUCIBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Br)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.